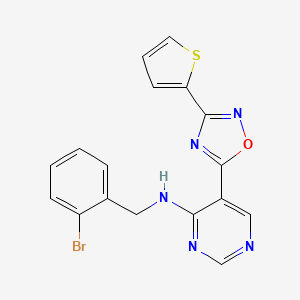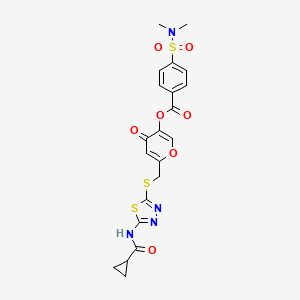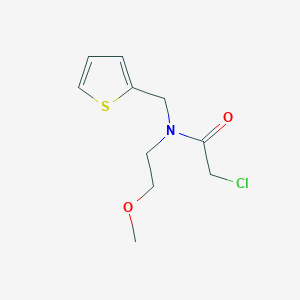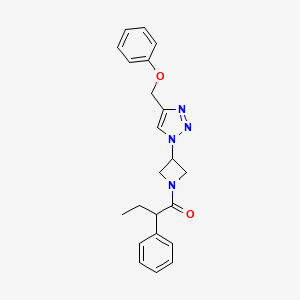
2-(3-Fluorosulfonyloxyphenyl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorosulfonyloxyphenyl)triazole is a derivative of triazole, a nitrogenous heterocyclic compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are found in both natural and synthetic molecules and have a broad spectrum of biological properties . The incorporation of fluorine into triazole and its derivatives has been reported to enhance their pharmacological activity, making them promising drug candidates .
Synthesis Analysis
The synthesis of triazoles has been developed gradually and speeded up with the establishment of several facile and convenient synthetic techniques . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
Triazoles exist in two possible structural forms, 1,2,3-triazoles and 1,2,4-triazoles . All the atoms in both the triazoles are in sp2 hybridized and are planar. Six pi (π) electrons are available in both forms, which are delocalized around the ring to generate their aromatic character .Chemical Reactions Analysis
Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . PTSA catalyzed 2,2,2-trichloroethyl imidates undergone a series of oxidate and cyclization reaction to generate 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis
Triazoles are important in organocatalysis, agrochemicals, and materials science . These polymers are readily soluble in highly polar organic solvents . Furthermore, the incorporation of 1, 2, 3-triazole significantly improves the glass transition temperature, thermal stability, and storage modulus of the polymer .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, including derivatives like 2-(3-Fluorosulfonyloxyphenyl)triazole, are significant in drug discovery due to their stability and ability to mimic the amide bond, which is a common feature in many drugs . They have been utilized in the development of various medicinal compounds, such as anticonvulsants, antibiotics, anticancer drugs, and more .
Polymer Chemistry
In polymer chemistry, triazoles serve as amide bioisosteres or linkers in biomimetic oligomers and non-biomimetic sequence-defined polytriazoles . They contribute to the creation of polymers with well-defined sequences and precise chain lengths, which are crucial for multiple applications .
Supramolecular Chemistry
Triazoles play a pivotal role in supramolecular chemistry, particularly in the synthesis of triazolium macrocycles. These macrocycles are used in molecular recognition, pH sensors, mechanically interlocked molecules, molecular machines, and molecular reactors .
Bioconjugation
The triazole ring, including its derivatives, is used in bioconjugation to link biomolecules for various purposes, such as drug targeting and diagnostics . The click chemistry approach, often used to synthesize triazoles, is particularly valuable in this field.
Chemical Biology
In chemical biology, triazoles are used to create molecules that interact with biological systems. They are involved in the synthesis of bioactive molecules with antimicrobial, antiviral, antitubercular, anticancer, and other therapeutic activities .
Fluorescent Imaging
Triazoles, including 2-(3-Fluorosulfonyloxyphenyl)triazole, are used in fluorescent imaging as part of sensors for detecting ions and other analytes. They can act as “turn-on” fluorescence sensors, which are synthesized using click chemistry .
Materials Science
Triazoles contribute to the design of functional coatings and high-performance materials. They are synthesized using azide–alkyne click reactions and have potential applications in the functionalization of inorganic moieties like metal oxide nanoparticles and carbon nanotubes .
Wirkmechanismus
Target of Action
Triazole derivatives are known to interact with a broad range of enzymes and receptors in organisms . For instance, some triazole derivatives have shown remarkable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a potential anticancer target .
Mode of Action
Triazoles are known to interact with their targets through weak interactions . They can act as a linker to tether different pharmacophores and also serve as a pharmacophore . The 1,2,3-triazole moiety can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .
Biochemical Pathways
Triazole derivatives are known to impact a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Pharmacokinetics
Understanding the pharmacokinetics of triazoles is crucial to providing optimal care . While the pharmacokinetics of triazoles are extensively studied in adult populations, knowledge on pharmacokinetics of triazoles in children is limited .
Result of Action
Triazole derivatives have shown significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The stability of triazoles to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation is well-documented .
Zukünftige Richtungen
Triazoles are becoming potential drug candidates for the scientific community . The synthesis method and pharmacological effects of triazole derivatives are very attractive and prospective . Future research may focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Eigenschaften
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-10-4-5-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQTRKPFOSLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)
![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)





![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone](/img/structure/B2871116.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)